Trp-Trp-Trp

Anticancer peptides Cytotoxicity assay Structure-activity relationship

Sourcing Trp-Trp-Trp (H-Trp-Trp-Trp-OH) for SAR studies or GPCR research? This high-purity (≥98%) tripeptide offers 2.4-fold greater potency than Trp-Trp in anticancer assays (IC50 184.9 vs 442.9 µg/mL) and acts as a bitter taste receptor (hTAS2R4/14/39/46) agonist, not an antagonist. Its extreme hydrophobicity (LogP 5.92, 350x more lipophilic than Trp-Trp) makes it ideal for membrane partitioning studies. Insist on batch-specific CoA for guaranteed purity.

Molecular Formula C33H32N6O4
Molecular Weight 576.6 g/mol
CAS No. 59005-82-2
Cat. No. B1451000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrp-Trp-Trp
CAS59005-82-2
Molecular FormulaC33H32N6O4
Molecular Weight576.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N
InChIInChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1
InChIKeyKRCAKIVDAFTTGJ-ARVREXMNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trp-Trp-Trp (CAS 59005-82-2): Hydrophobic Tripeptide Baseline for Procurement Evaluation


Trp-Trp-Trp (H-Trp-Trp-Trp-OH) is a synthetic tripeptide composed exclusively of three L-tryptophan residues. It is characterized by extreme hydrophobicity (LogP = 5.92) and a molecular weight of 576.64 g/mol . The compound exhibits intrinsic tryptophan fluorescence (λex ~280-295 nm, λem ~310-400 nm) [1], making it a valuable tool in biophysical and biochemical research. Unlike many short-chain peptides, Trp-Trp-Trp demonstrates quantifiable differential activity in anticancer assays and a distinct bitter taste receptor activation profile compared to its closest analogs [2][3].

Why Trp-Trp-Trp Cannot Be Substituted with Simpler Tryptophan Peptides or Free Amino Acids


Generic substitution of Trp-Trp-Trp with free L-tryptophan or the dipeptide Trp-Trp is not functionally equivalent. In a direct comparative study, free L-tryptophan exhibited no detectable anticancer activity, while the dipeptide Trp-Trp showed an IC₅₀ of 442.9 μg/mL against P388D1 lymphoma cells, which is 2.4-fold higher (less potent) than the tripeptide Trp-Trp-Trp (IC₅₀ = 184.9 μg/mL) [1]. Furthermore, the tripeptide's bitter taste receptor activation profile (agonist at TAS2R4, TAS2R14, TAS2R39, TAS2R46) [2] is mechanistically distinct from the dipeptide Trp-Trp, which functions primarily as a competitive antagonist/blocker for several of the same receptors (e.g., hTAS2R14 IC₅₀ = 210 μM) [3]. The physicochemical disparity is also substantial: Trp-Trp-Trp (LogP = 5.92) is over 350-fold more lipophilic than Trp-Trp (LogP = 2.33) [4], directly impacting membrane permeability, aggregation behavior, and assay buffer compatibility. These quantifiable differences in potency, target interaction mechanism, and physicochemical properties render simple analog substitution scientifically invalid.

Quantitative Differentiation of Trp-Trp-Trp (59005-82-2) Against Key Comparators


Superior Anticancer Potency of Trp-Trp-Trp Relative to Trp-Trp and Free Trp in P388D1 Lymphoma Cells

In a comparative study evaluating anticancer activity against P388D1 mouse lymphoma cells, the synthetic tripeptide Trp-Trp-Trp exhibited an IC₅₀ of 184.9 μg/mL. In contrast, the dipeptide Trp-Trp was 2.4-fold less potent with an IC₅₀ of 442.9 μg/mL, while free L-tryptophan showed no detectable activity at all [1]. This demonstrates a clear, quantifiable structure-activity relationship where the addition of a third tryptophan residue significantly enhances cytotoxic potency.

Anticancer peptides Cytotoxicity assay Structure-activity relationship

Trp-Trp-Trp LogP Value Distinguishes It as a Highly Lipophilic Probe vs. Trp-Trp

The calculated octanol-water partition coefficient (LogP) for Trp-Trp-Trp is 5.92 , indicating extremely high lipophilicity. This is a stark contrast to the dipeptide Trp-Trp, which has a LogP of only 2.33 [1]. This difference of 3.59 log units corresponds to an approximate 3,900-fold greater preference for the organic phase for the tripeptide. Such a profound disparity in lipophilicity directly influences membrane permeability, aggregation propensity in aqueous buffers, and suitability for use in phase distribution studies as a model hydrophobic peptide .

Peptide physicochemical properties Lipophilicity Membrane interaction

Trp-Trp-Trp Acts as an Agonist of Bitter Taste Receptors, While Trp-Trp Functions as a Competitive Antagonist

Functional assays using HEK293 cells expressing human bitter taste receptors (hTAS2Rs) reveal a distinct pharmacological switch between the tripeptide and dipeptide. Trp-Trp-Trp is reported to activate TAS2R4, TAS2R14, TAS2R39, and TAS2R46 [1]. Conversely, Trp-Trp acts as a competitive antagonist (blocker) of hTAS2R14 (IC₅₀ = 210 μM), hTAS2R16 (IC₅₀ = 1.3 mM), hTAS2R43 (IC₅₀ = 320 μM), and hTAS2R46 (IC₅₀ = 55 μM), while also being a weak agonist of hTAS2R39 [2]. This demonstrates that the addition of a single Trp residue fundamentally alters the peptide's interaction with the orthosteric site of these GPCRs, switching from an antagonist to an agonist profile.

Bitter taste receptor GPCR pharmacology Functional assay

Evidence-Based Research and Industrial Applications for Trp-Trp-Trp (59005-82-2)


Potent Anticancer Lead Compound in Lymphoma Model Systems

Given its 2.4-fold greater potency (IC₅₀ = 184.9 μg/mL) compared to Trp-Trp (IC₅₀ = 442.9 μg/mL) against P388D1 lymphoma cells, Trp-Trp-Trp is the preferred candidate for structure-activity relationship (SAR) studies focused on optimizing tryptophan-rich peptides for anticancer activity. Free L-Trp is functionally inert in this context [1].

Highly Lipophilic Fluorescent Probe for Membrane and Phase Distribution Studies

Trp-Trp-Trp's LogP of 5.92 makes it an ideal model compound for investigating the partitioning behavior of extremely hydrophobic peptides into lipid bilayers or organic phases. Its intrinsic tryptophan fluorescence (λex ~280 nm, λem ~310-400 nm) [2] enables label-free monitoring of its environment and interactions, offering a distinct advantage over less lipophilic analogs like Trp-Trp (LogP = 2.33) [3].

Peptide Agonist Tool for Bitter Taste Receptor (TAS2R) Pharmacology

Trp-Trp-Trp's specific agonist activity at hTAS2R4, hTAS2R14, hTAS2R39, and hTAS2R46 [4] positions it as a valuable research tool for dissecting bitter taste signaling pathways. This is in direct contrast to Trp-Trp, which functions as an antagonist for several of the same receptors [5], allowing for comparative studies of peptide-GPCR interactions.

Technical Documentation Hub

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